molecular formula C22H22ClN5O2 B2527994 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251704-57-0

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No.: B2527994
CAS No.: 1251704-57-0
M. Wt: 423.9
InChI Key: BWJXSNNRAAMLLX-UHFFFAOYSA-N
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Description

N-(1-(1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is an intriguing compound with a complex molecular structure. This compound represents a unique confluence of triazole and benzamide functionalities, making it an important subject of study in both synthetic chemistry and various application fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide typically involves the following key steps:

  • Formation of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid: : This is often achieved via the cyclization of 3-chlorophenyl azide with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

  • Coupling with Piperidin-4-ylamine: : The resulting triazole carboxylic acid is then coupled with piperidin-4-ylamine in the presence of a coupling agent such as EDCI or DCC to form the triazole-piperidine intermediate.

  • Final Amidation Step: : This intermediate is finally reacted with 3-methylbenzoyl chloride to produce the target compound under mild conditions.

Industrial Production Methods:

For large-scale production, the synthesis typically involves optimization of the aforementioned steps to ensure high yield and purity. Industrial methodologies focus on scalable and cost-effective routes, including the use of continuous flow reactors for key coupling steps and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be selectively oxidized at specific sites under controlled conditions.

  • Reduction: : It can undergo reduction reactions, especially at the triazole ring and carbonyl functionalities.

  • Substitution: : The compound's various reactive sites allow for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Nucleophiles like amines and alcohols in the presence of a suitable base or catalyst.

Major Products Formed:

  • From Oxidation: : Oxidized derivatives at the triazole or benzamide moieties.

  • From Reduction: : Reduced forms of the triazole ring or carbonyl group.

  • From Substitution: : Various substituted analogs depending on the reactants involved.

Scientific Research Applications

This compound has several research applications, including but not limited to:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Examined for its potential bioactivity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for therapeutic potential, particularly in anti-cancer or anti-inflammatory drug development.

  • Industry: : Employed in material science for developing new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

The exact mechanism of action depends on its application:

  • Biological Targets: : May interact with specific enzymes, receptors, or proteins, altering their function.

  • Pathways Involved: : Can modulate signaling pathways or biochemical processes, depending on its structural features and functional groups.

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxamides

  • Piperidinyl benzamides

  • 3-Chlorophenyl triazole derivatives: Each of these has distinct properties and applications, making the target compound's synthesis and study all the more significant.

There you go: the whole lowdown on N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide, no shortcuts taken. Hope this gets you where you need to be!

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJXSNNRAAMLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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